3-Bromo-6-chloro-2-fluoroaniline, n-boc protected
Description
3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected (CAS: 1820673-55-9) is a halogenated aniline derivative with a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. Its molecular formula is C₁₁H₁₂BrClFNO₂, and it has a molecular weight of 324.576 g/mol . The Boc group enhances stability during synthetic processes by preventing undesired reactions at the amine site, making it valuable in pharmaceutical and agrochemical intermediate synthesis.
The compound is characterized by three halogen substituents (bromo, chloro, and fluoro) at positions 3, 6, and 2, respectively, on the aromatic ring. This substitution pattern influences electronic and steric properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Apollo Scientific lists it as a technical-grade crystalline solid, typically stored under standard laboratory conditions .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBDTFBCUJLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, typically involves the protection of the amine group of 3-Bromo-6-chloro-2-fluoroaniline with a tert-butoxycarbonyl (BOC) group. This protection is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under ambient temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine's strong electron-withdrawing effect activates the ring for attack at positions ortho and para to the halogens.
| Reaction Type | Conditions | Reagents/Nucleophiles | Major Products |
|---|---|---|---|
| Bromine substitution | DMF, 80–100°C | Amines (e.g., morpholine) | 3-Morpholino-6-chloro-2-fluoroaniline derivatives |
| Chlorine substitution | DMSO, K₂CO₃, 120°C | Thiophenol | 3-Bromo-6-(phenylthio)-2-fluoroaniline analogs |
Key factors influencing substitution:
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Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
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Temperature : Elevated temperatures (80–120°C) are typically required for NAS.
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura cross-coupling , enabling C–C bond formation.
| Coupling Partner | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Ethanol/H₂O, 80°C | 72–85% |
| Vinylboronic ester | PdCl₂(dppf), CsF | THF, reflux | 65% |
Mechanistic notes:
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The N-BOC group remains intact during coupling, allowing subsequent deprotection.
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Fluorine’s electron-withdrawing effect stabilizes the transition state, improving reaction efficiency.
Deprotection of the N-BOC Group
The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions or via oxalyl chloride-mediated deprotection :
Mechanism of oxalyl chloride deprotection :
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Electrophilic attack by oxalyl chloride on the carbamate carbonyl.
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Formation of a chlorooxazolidinedione intermediate.
Comparative Halogen Reactivity
The reactivity hierarchy of halogens in this compound follows:
Bromine > Chlorine (due to weaker C–Br bond)
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Bromine participates preferentially in cross-coupling and substitution.
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Chlorine requires harsher conditions (e.g., higher temperatures) for substitution.
Fluorine’s role :
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Electron-withdrawing effect directs electrophiles to meta positions.
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Stabilizes intermediates in coupling reactions via inductive effects.
Functionalization Pathways
Post-deprotection, the free amine enables further transformations:
| Reaction | Reagents | Application |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | Amide derivatives for drug intermediates |
| Diazotization | NaNO₂, HBF₄ | Fluorinated biaryl compounds via Balz-Schiemann reaction |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected is C₁₁H₁₂BrClFNO₂, with a molecular weight of 324.574 g/mol. The presence of bromine, chlorine, and fluorine on the aniline ring enhances its electrophilic character, allowing it to participate in multiple nucleophilic substitution reactions. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety that stabilizes the amine functionality during synthetic transformations.
Scientific Research Applications
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Synthetic Intermediates :
- The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functionalization through nucleophilic substitution reactions.
- Table 1 summarizes some notable synthetic pathways involving 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected:
-
Medicinal Chemistry :
- The compound has been explored for its potential pharmacological activities. Studies indicate that derivatives of halogenated anilines exhibit significant biological activities, including anti-inflammatory and anticancer properties.
- A case study demonstrated that modifications to the aniline structure can enhance the inhibitory activity against specific enzymes relevant to disease pathways.
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Material Science :
- In the field of material science, 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected can be utilized in the development of functional materials due to its unique electronic properties derived from halogen substituents. These materials may find applications in organic electronics or sensors.
Deprotection Strategies
The deprotection of the N-Boc group is a critical step in utilizing this compound for further reactions. Recent advancements have introduced mild methods for deprotecting N-Boc groups using reagents such as oxalyl chloride in methanol. This approach has shown high yields and compatibility with various substrates, including those containing electron-withdrawing groups .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected, involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the protected amine group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The Boc-protected compound is less reactive at the amine site compared to unprotected analogs (e.g., 3-Bromo-5-chloro-2-fluoroaniline) .
- Synthetic Utility : Boronic acid derivatives (e.g., 3-Bromo-2-chloro-6-fluorophenylboronic acid) are tailored for cross-coupling reactions, whereas the Boc-protected variant requires deprotection before further amine functionalization .
Boc vs. Other Protecting Groups
Advantages of Boc :
- Acid Stability : Compatible with basic reaction conditions, unlike Fmoc .
- Deprotection Efficiency : Iodine-catalyzed deprotection under solvent-free conditions achieves >90% yield, offering an eco-friendly alternative .
Physical and Chemical Properties
| Property | 3-Bromo-6-chloro-2-fluoroaniline, N-Boc | 3-Bromo-5-chloro-2-fluoroaniline |
|---|---|---|
| Molecular Weight | 324.576 | 239.48 |
| Purity | Technical grade | ≥95% |
| Form | Crystalline solid | Powder |
| Solubility | Limited in polar solvents | Moderate in DMF/DMSO |
Biological Activity
3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected, is . The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and biological profile. The N-Boc (tert-butyloxycarbonyl) protection enhances the stability of the amine group during synthetic transformations.
Synthesis
The synthesis of 3-Bromo-6-chloro-2-fluoroaniline typically involves several key steps, including halogenation and amination reactions. This multi-step process allows for the precise incorporation of functional groups while minimizing side reactions .
Antimicrobial Properties
Preliminary studies indicate that derivatives of 3-Bromo-6-chloro-2-fluoroaniline exhibit antimicrobial activity against various bacterial and fungal strains. These compounds have shown potential as effective agents in treating infections caused by resistant pathogens .
Anticancer Activity
Research has demonstrated that certain analogs of this compound possess anticancer properties. For instance, similar compounds have been evaluated for their antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) . The IC50 values for these compounds indicate a promising potential for further development in cancer therapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 4.5 |
| Compound B | HepG2 | 10.0 |
| Compound C | A2780 | 5.0 |
The exact mechanism by which 3-Bromo-6-chloro-2-fluoroaniline exerts its biological effects is still under investigation. However, studies suggest that structural modifications can enhance its interaction with biological targets such as proteins and enzymes . Understanding these interactions is crucial for optimizing the compound's efficacy.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 3-Bromo-6-chloro-2-fluoroaniline revealed that modifications at specific positions on the aromatic ring significantly influenced antimicrobial potency. For example, introducing different halogen substituents improved activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that a derivative of this compound exhibited selective cytotoxicity towards MCF7 cells while sparing normal fibroblast cells (HFF1). This selectivity suggests a favorable therapeutic index for potential anticancer applications .
Future Directions
Further research is necessary to elucidate the full scope of biological activities associated with 3-Bromo-6-chloro-2-fluoroaniline, N-Boc protected. Investigations into its pharmacokinetic properties, toxicity profiles, and detailed mechanisms of action will be essential for advancing this compound toward clinical applications.
Q & A
Basic: What are the recommended synthetic routes for introducing the N-Boc protecting group to 3-Bromo-6-chloro-2-fluoroaniline?
Methodological Answer:
The N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A standard protocol involves dissolving the free amine in dry dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC or ¹⁹F NMR for completion. Work-up includes washing with aqueous HCl (1M) to remove excess base, followed by drying over MgSO₄ and solvent evaporation. Purity is confirmed via HPLC or ¹³C NMR, with Boc integration at ~80–85 ppm .
Advanced: How does the N-Boc group influence regioselectivity in Ullmann coupling reactions involving this compound?
Methodological Answer:
The N-Boc group sterically shields the amine, reducing unwanted side reactions (e.g., oxidation) while enabling controlled coupling at the halogenated positions. For example, in copper-catalyzed Ullmann couplings, the Boc group prevents coordination of the amine to the metal catalyst, directing reactivity toward the bromine or chlorine substituents. Optimization requires screening ligands (e.g., phenanthroline) and temperatures (80–120°C) to balance steric effects and reaction efficiency. Contrasting studies suggest that electron-withdrawing substituents (e.g., fluorine) may further activate the aryl halide for coupling .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Confirms substitution patterns (e.g., fluorine at C2, bromine at C3) and Boc integration (tert-butyl signals at δ 1.3–1.5 ppm in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₂BrClFNO₂: calculated 330.98).
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL (e.g., C–F bond length ~1.35 Å). Note: Crystallization may require slow evaporation from hexane/ethyl acetate mixtures .
Advanced: How can researchers resolve contradictions in reported stability data for N-Boc-protected halogenated anilines?
Methodological Answer:
Discrepancies often arise from impurities (e.g., residual acids or moisture) or differing storage conditions. To address this:
- Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures.
- Compare stability in inert (argon) vs. humid environments using accelerated aging studies.
- Store samples at < -20°C in amber vials with molecular sieves, as recommended for similar halogenated anilines .
Safety: What protocols mitigate health and environmental risks during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501).
- Environmental Hazards : Avoid aqueous release due to potential toxicity to aquatic life (P273). Use closed-system purification (e.g., Schlenk lines) to minimize exposure .
Advanced: What strategies optimize the deprotection of the N-Boc group without cleaving halogen substituents?
Methodological Answer:
Deprotection with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours) selectively removes the Boc group while preserving halogens. For acid-sensitive substrates, use HCl in dioxane (4M, 0°C, 1 hour). Monitor via ¹⁹F NMR to ensure fluorine retention. Alternative methods include catalytic hydrogenolysis (H₂/Pd-C), but this risks dehalogenation and requires strict control of reaction time .
Basic: How does the Boc group affect solubility in common organic solvents?
Methodological Answer:
The Boc group enhances solubility in polar aprotic solvents (e.g., DCM, THF) due to reduced hydrogen bonding. For example, solubility in DCM increases from <5 mg/mL (free amine) to >50 mg/mL (Boc-protected). This facilitates column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water .
Advanced: What computational methods predict reactivity trends in further functionalization?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) at halogenated positions. Fukui indices identify C6 (chlorine) as the most electrophilic site for nitration or Suzuki coupling. Contrasting experimental and computational data may arise from solvent effects, requiring validation via kinetic studies .
Basic: What are the key storage conditions to prevent decomposition?
Methodological Answer:
Store at -20°C in sealed, light-resistant containers under inert gas (argon). Desiccants (silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to temperatures >25°C, which accelerate degradation (TGA data shows 5% weight loss at 150°C) .
Advanced: How to design a scalable synthesis route for multi-gram quantities?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during Boc protection.
- Catalyst Recycling : Use immobilized DMAP on silica to reduce costs.
- Work-up Optimization : Replace column chromatography with crystallization (hexane/EtOAc) for >90% recovery. Validate purity via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
